molecular formula C6H14ClNO2 B2439808 Pyrrolidine-2,4-diyldimethanol hydrochloride CAS No. 2138040-28-3

Pyrrolidine-2,4-diyldimethanol hydrochloride

Cat. No.: B2439808
CAS No.: 2138040-28-3
M. Wt: 167.63
InChI Key: SALCOJFKZUFXCP-UHFFFAOYSA-N
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Description

Pyrrolidine-2,4-diyldimethanol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-2,4-diyldimethanol hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and hydrogen chloride. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Aqueous or organic solvents such as methanol or ethanol.

    Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrrolidine-2,4-diyldimethanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form pyrrolidine derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Pyrrolidine-2,4-dicarboxylic acid.

    Reduction: Pyrrolidine-2,4-diylmethanol.

    Substitution: Pyrrolidine-2,4-diyldihalide.

Scientific Research Applications

Chemistry: Pyrrolidine-2,4-diyldimethanol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: In biological research, it is used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: This compound is investigated for its potential therapeutic applications, including its use in the development of drugs for neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other advanced materials.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-3,4-diyldimethanol: A similar compound with hydroxymethyl groups at different positions.

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with a ketone group.

Uniqueness: Pyrrolidine-2,4-diyldimethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxymethyl groups make it a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

[5-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-5-1-6(4-9)7-2-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALCOJFKZUFXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138040-28-3
Record name [4-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride
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